molecular formula C20H26ClN3 B5092196 [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride CAS No. 17817-84-4

[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride

Cat. No. B5092196
CAS RN: 17817-84-4
M. Wt: 343.9 g/mol
InChI Key: ZTZZUSDXAHNGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that has been synthesized and studied for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride involves the inhibition of various enzymes and proteins that are essential for the survival and growth of cancer cells. It has been found to induce apoptosis, which is the programmed cell death of cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been found to induce the production of reactive oxygen species, which are essential for the induction of apoptosis in cancer cells. It has also been found to inhibit the expression of various proteins that are involved in the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of cancer cells, which makes it an ideal candidate for studying the mechanisms of cancer cell growth and survival. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, it has some limitations as well. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for the study of [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride. One potential direction is to study its potential use in combination with other anticancer agents to improve its effectiveness. Another direction is to study its potential use in the treatment of other diseases, such as viral infections and fungal infections. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound.
Conclusion:
In conclusion, [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride is a promising compound that has significant potential in scientific research. It has been studied for its anticancer, antifungal, antiviral, and antibacterial properties and has been found to exhibit various biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments and has several potential future directions for study.

Synthesis Methods

The synthesis of [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride involves the reaction of 2-benzyl-1H-benzimidazole with diethylamine and hydrochloric acid. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride has been studied for various applications in scientific research. It has been found to exhibit significant activity against cancer cells and has been studied for its potential use as an anticancer agent. It has also been studied for its antifungal, antiviral, and antibacterial properties.

properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N,N-diethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3.ClH/c1-3-22(4-2)14-15-23-19-13-9-8-12-18(19)21-20(23)16-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZZUSDXAHNGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939043
Record name 2-(2-Benzyl-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-benzylbenzimidazol-1-yl)-N,N-diethylethanamine;hydrochloride

CAS RN

17817-84-4
Record name 2-(2-Benzyl-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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